

Trimethyltin Bromide: A Comprehensive Technical Guide to its Hazards and Environmental Impact

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Compound of Interest

Compound Name: Trimethyltin bromide

Cat. No.: B090629

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Abstract

Trimethyltin bromide (TMTBr), an organotin compound, is a potent neurotoxin with significant environmental hazards. This technical guide provides an in-depth analysis of its toxicological profile, environmental fate, and the underlying mechanisms of its toxicity. Quantitative data on its hazardous properties are summarized in structured tables for clear comparison. Detailed experimental protocols for assessing its toxicity and diagrams of key signaling pathways and experimental workflows are provided to support further research and risk assessment in a drug development context.

Physicochemical and Toxicological Properties

Trimethyltin bromide is a white solid or liquid with a melting point of 26-27 °C and a boiling point of 165 °C.[1][2] It is sensitive to moisture and decomposes in water.[2][3][4] Its high acute toxicity via oral, dermal, and inhalation routes is a primary concern.

Table 1: Physicochemical Properties of Trimethyltin Bromide

Property	Value	Reference(s)
CAS Number	1066-44-0	[1][3]
Molecular Formula	C ₃ H ₉ BrSn	[3]
Molecular Weight	243.72 g/mol	[1][2]
Appearance	White solid/crystal or liquid	[1][4][5]
Melting Point	26-27 °C	[1][2]
Boiling Point	165 °C	[2][4]
Flash Point	113 °C (closed cup)	[1][4]
Water Solubility	Decomposes	[2][3][4]
Sensitivity	Moisture sensitive	[2][3][4]

Table 2: Acute Toxicity Data for Trimethyltin Bromide

Endpoint	Species	Route	Value	Reference(s)
LD50	Mouse	Intraperitoneal	2.9 mg/kg (2900 µg/kg)	[6]
Acute Toxicity	-	Oral	Category 2 (Fatal if swallowed)	[3][7]
Acute Toxicity	-	Dermal	Category 1 (Fatal in contact with skin)	[3][7]
Acute Toxicity	-	Inhalation	Category 2 (Fatal if inhaled)	[3][7]

Hazards and GHS Classification

Trimethyltin bromide is classified as a highly hazardous substance. Its GHS classification underscores its potential to cause severe health effects upon exposure.

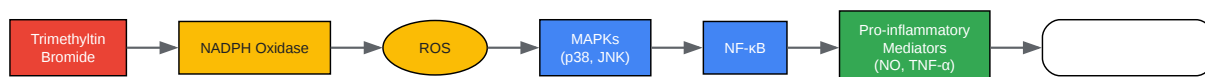
Table 3: GHS Hazard Classification for Trimethyltin Bromide

Hazard Class	Category	Hazard Statement	Reference(s)
Acute Toxicity, Oral	2	H300: Fatal if swallowed	[3][7]
Acute Toxicity, Dermal	1	H310: Fatal in contact with skin	[3][7]
Acute Toxicity, Inhalation	2	H330: Fatal if inhaled	[3][7]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[3][7]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation	[3][7]
Specific Target Organ Toxicity (Repeated Exposure)	1	H372: Causes damage to organs through prolonged or repeated exposure	[3][7]
Hazardous to the Aquatic Environment, Acute Hazard	1	H400: Very toxic to aquatic life	[3][7]
Hazardous to the Aquatic Environment, Long-term Hazard	1	H410: Very toxic to aquatic life with long lasting effects	[3][7]

Neurotoxicity and Mechanism of Action

Trimethyltin compounds are potent neurotoxins that selectively target the limbic system, particularly the hippocampus, leading to neuronal death, neuroinflammation, and cognitive impairments.[7][8] The neurotoxic effects are multifaceted and involve oxidative stress, mitochondrial dysfunction, and excitotoxicity.[8]

A key mechanism in trimethyltin-induced neuroinflammation is the activation of microglial cells. [8] This process is initiated by the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[8] The subsequent cascade involves the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and JNK, which in turn activate the transcription factor nuclear factor-kappa B (NF-κB).[8] Activated NF-κB then promotes the expression of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), leading to neuronal damage.[8]



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Caption: Signaling pathway of Trimethyltin-induced neuroinflammation.

Environmental Impact

Trimethyltin bromide is classified as very toxic to aquatic life with long-lasting effects.[3][9] Organotin compounds, in general, can persist in the environment, particularly in sediments.[9] While information on the specific bioaccumulation potential of **trimethyltin bromide** is limited, organotin compounds are known to be significantly bioconcentrated by aquatic organisms.[9] The degradation of organotins in the environment occurs through the breaking of the tin-carbon bond, which can be initiated by UV irradiation or biological and chemical cleavage.[9]

Table 4: Ecotoxicity Data for Trimethyltin Bromide

Endpoint	Species	Duration	Value	Reference(s)
Aquatic Toxicity	-	-	Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.	[9]

Experimental Protocols

In Vitro Neurotoxicity Assessment using Microelectrode Arrays (MEAs)

This protocol is adapted from methodologies used for assessing the neurotoxicity of organotin compounds on cultured neuronal networks.[\[10\]](#)

Objective: To determine the acute neurotoxic effects of **Trimethyltin bromide** on the spontaneous electrical activity of cultured neuronal networks.

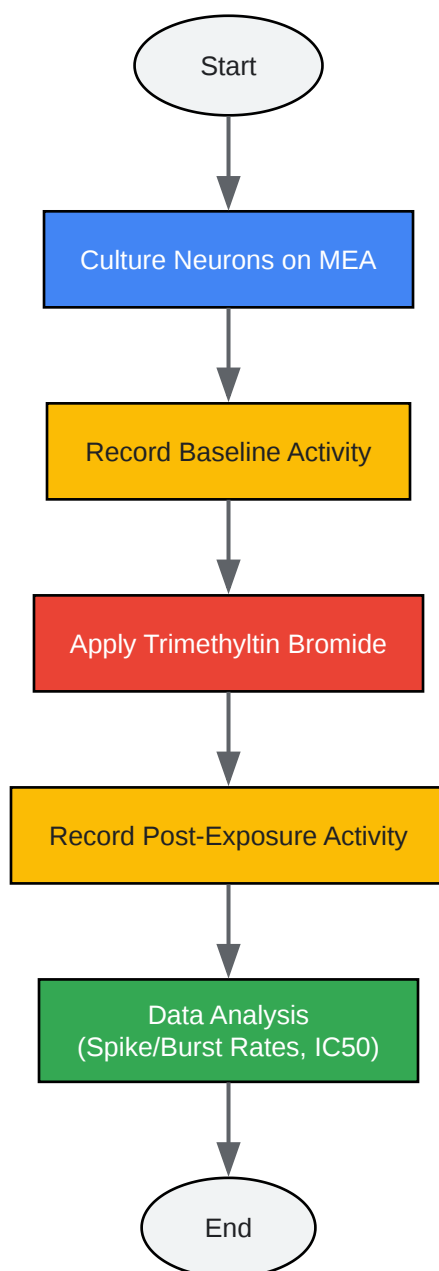
Materials:

- Primary neuronal cell culture (e.g., from rodent cortex or spinal cord)
- Microelectrode array (MEA) plates
- Cell culture medium and supplements
- **Trimethyltin bromide** stock solution (in a suitable solvent like DMSO)
- MEA recording system and data analysis software

Procedure:

- Cell Culture: Plate primary neurons onto MEA plates and culture until mature, spontaneously active networks are formed.
- Stock Solution Preparation: Prepare a concentrated stock solution of **Trimethyltin bromide** in a vehicle solvent (e.g., DMSO).
- Baseline Recording: Record the baseline spontaneous electrical activity (spike and burst rates) of the neuronal networks for a stable period.
- Compound Application: Add **Trimethyltin bromide** to the culture medium at various final concentrations. Include a vehicle control.

- Post-exposure Recording: Continuously record the network activity for a defined period after compound application.
- Data Analysis: Analyze the recorded data to determine the effects of **Trimethyltin bromide** on parameters such as mean firing rate, burst rate, and network synchrony. Calculate IC50 values for the inhibition of neuronal activity.



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Caption: Experimental workflow for in vitro neurotoxicity assessment.

Acute Immobilization Test with *Daphnia magna*

This protocol is a generalized procedure based on standard ecotoxicological testing methods.

Objective: To determine the acute toxicity of **Trimethyltin bromide** to the freshwater invertebrate *Daphnia magna*.

Materials:

- *Daphnia magna* neonates (<24 hours old)
- Reconstituted freshwater medium
- **Trimethyltin bromide**
- Test vessels (e.g., glass beakers)
- Incubator with controlled temperature and photoperiod

Procedure:

- **Test Solution Preparation:** Prepare a series of concentrations of **Trimethyltin bromide** in the test medium. Include a control group with no test substance.
- **Test Organism Acclimation:** Acclimate the *Daphnia magna* neonates to the test conditions.
- **Exposure:** Place a specific number of daphnids (e.g., 10) into each test vessel containing the different concentrations of **Trimethyltin bromide**.
- **Incubation:** Incubate the test vessels for 48 hours under controlled conditions (e.g., 20±2 °C, 16h light: 8h dark photoperiod). Do not feed the organisms during the test.
- **Observation:** After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- **Data Analysis:** Calculate the 48-hour EC50 value, which is the concentration of **Trimethyltin bromide** that causes immobilization in 50% of the test organisms.

Conclusion

Trimethyltin bromide is a highly toxic organotin compound with significant neurotoxic and ecotoxic properties. Its handling requires stringent safety precautions. The information provided in this guide, including the consolidated data, mechanistic insights, and experimental protocols, serves as a valuable resource for researchers and professionals in drug development and related scientific fields to understand and mitigate the risks associated with this compound. Further research is warranted to fully elucidate its environmental fate and to develop more specific and sensitive methods for its detection and remediation.

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